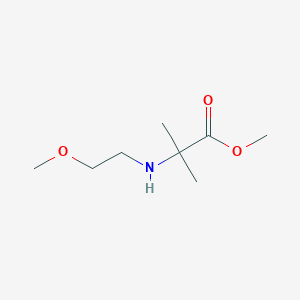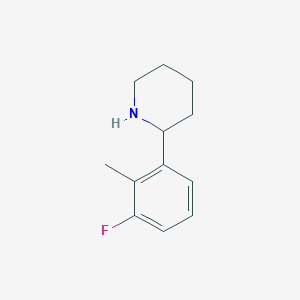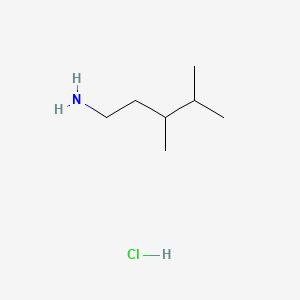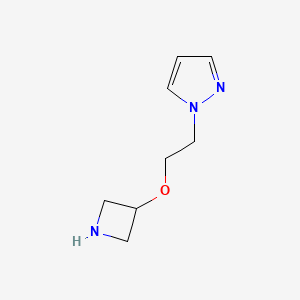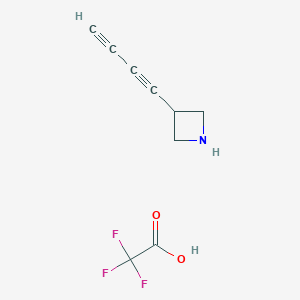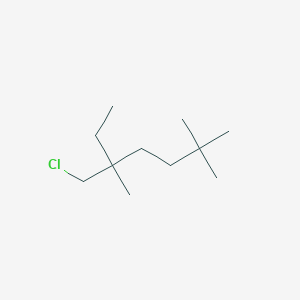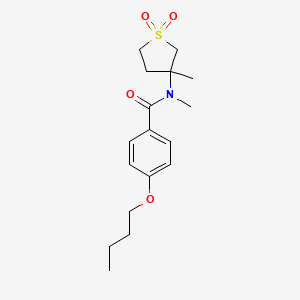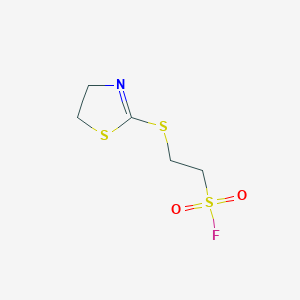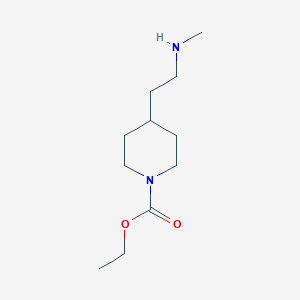
Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The combined ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and sourcing of raw materials. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase, which plays a role in various physiological processes. This inhibition can lead to reduced inflammation and neuroprotection .
類似化合物との比較
Similar Compounds
- Ethyl 4-(methylamino)piperidine-1-carboxylate
- Icaridin
- N-Phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structure and the presence of both ethyl and methylamino groups.
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-11(14)13-8-5-10(6-9-13)4-7-12-2/h10,12H,3-9H2,1-2H3 |
InChIキー |
XODPAEXCGMSUHW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)CCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


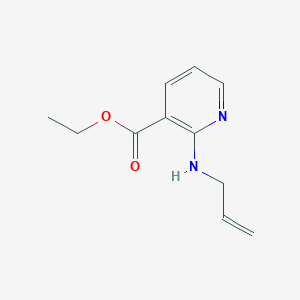
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)


